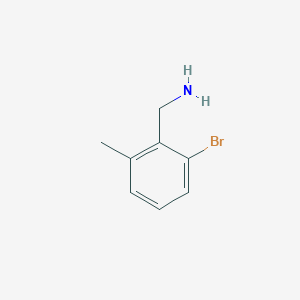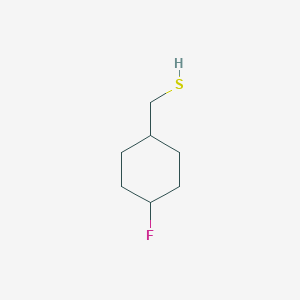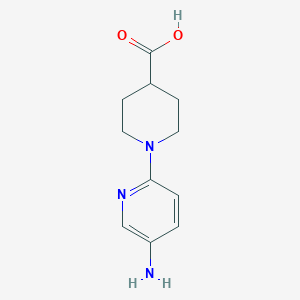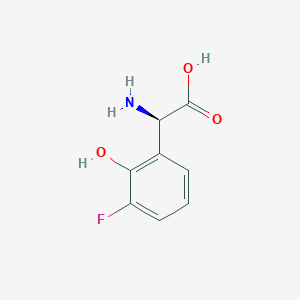
(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound that features a triazole ring substituted with a p-tolyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylhydrazine with formamide can yield the triazole ring, which can then be further functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazole ring or the methanamine group.
Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups to the p-tolyl moiety.
科学的研究の応用
(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanamine group may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
m-Tolylmethanamine: Similar in structure but lacks the triazole ring.
N-Methyl-1-(naphthalen-1-yl)methanamine: Contains a naphthalene ring instead of a p-tolyl group.
9H-Fluoren-9-amine: Features a fluorene ring instead of a triazole ring.
Uniqueness
(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and the p-tolyl group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11/h2-5,7H,6,11H2,1H3 |
InChIキー |
WWIFSEWRLZZMJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


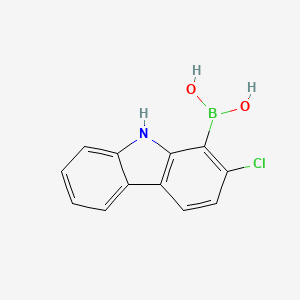
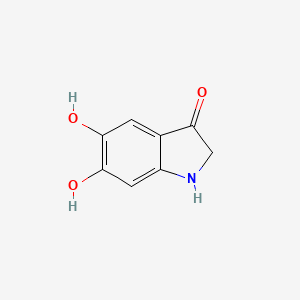
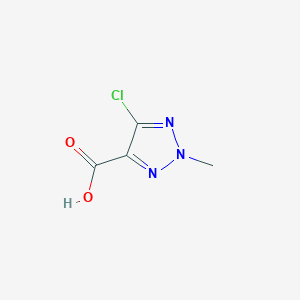
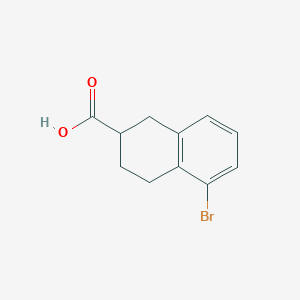

![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)
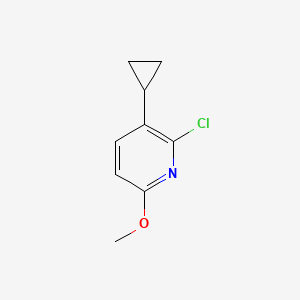
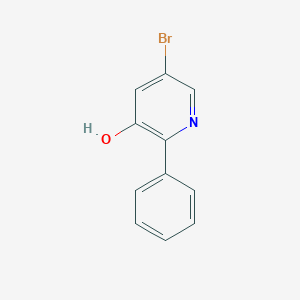

![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
